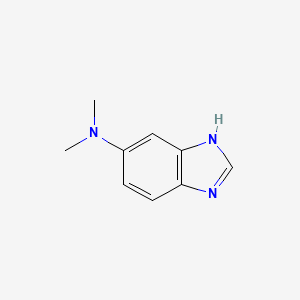

1H-Benzimidazol-6-amine, N,N-dimethyl-

Description

Properties

IUPAC Name |

N,N-dimethyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)7-3-4-8-9(5-7)11-6-10-8/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRWLKDFVCWXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Benzimidazol 6 Amine, N,n Dimethyl

Classical Condensation Approaches to the Benzimidazole (B57391) Ring System

The formation of the benzimidazole core is traditionally achieved through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon (C1) electrophile. These methods, while established, remain highly relevant in modern synthesis.

Reactions Involving o-Phenylenediamine Derivatives

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.neteijppr.comnih.gov For the specific synthesis of 1H-Benzimidazol-6-amine, N,N-dimethyl-, the critical starting material is a 1,2,4-trisubstituted benzene (B151609) ring, namely a derivative of N,N-dimethyl-1,2,4-benzenetriamine.

In practice, a more stable precursor, such as 3-amino-N,N-dimethyl-4-nitroaniline , is often used. chemicalbook.com The synthesis involves two key transformations: the cyclization to form the imidazole (B134444) ring and the reduction of the nitro group to the corresponding amine. The order of these steps can be varied. One common approach involves the condensation of the o-phenylenediamine with the C1 source, followed by the reduction of the nitro group. Alternatively, the nitro group can be reduced first to yield the more reactive triamine, which is then immediately cyclized. researchgate.net The condensation is typically carried out by heating the reactants, sometimes in the presence of a strong acid. researchgate.netnih.gov

The general reaction involves condensing an appropriately substituted o-phenylenediamine with a C1 source, such as an aldehyde or carboxylic acid, which can be promoted by various conditions, including heat or acid catalysis. nih.govnih.govorientjchem.org

Utilization of Formic Acid and its Equivalents in Cyclization Pathways

To synthesize benzimidazoles that are unsubstituted at the 2-position, such as 1H-Benzimidazol-6-amine, N,N-dimethyl-, formic acid is the most direct and common C1 source. semanticscholar.orgyoutube.com The reaction typically involves heating the o-phenylenediamine derivative with formic acid, which serves as both the reactant and sometimes the acidic medium to promote the dehydration and subsequent cyclization. researchgate.netyoutube.com One specific route describes the synthesis of N,N-dimethyl-1H-benzo[d]imidazol-6-amine from 3-amino N,N-dimethyl 4-nitro aniline (B41778) and formic acid. chemicalbook.com

Various conditions have been reported for this type of cyclization, highlighting the versatility of the method. Equivalents of formic acid, such as N-formylbenzotriazole or acetic formic anhydride, can also be employed, particularly when milder conditions are required, although these are often used for N- or O-formylation rather than direct cyclization. orgsyn.org

| o-Phenylenediamine Derivative | C1 Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Formic acid (85%) | Reflux, 2 hours | Benzimidazole | 67.2% | youtube.com |

| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70 °C | 5-Methyl-1H-benzimidazole | 94% | researchgate.netsemanticscholar.org |

| 4-Methoxy-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70 °C | 5-Methoxy-1H-benzimidazole | 98% | semanticscholar.org |

| 3-amino N,N-dimethyl 4-nitro aniline | Formic acid | Not specified | N,N-dimethyl-1H-benzo[d]imidazol-6-amine | Not specified | chemicalbook.com |

Functionalization and Derivatization at the N,N-dimethylamino Position and Benzimidazole Nitrogens

Once the core 1H-Benzimidazol-6-amine, N,N-dimethyl- structure is formed, it can be further modified to create a library of analogs. Functionalization typically targets the secondary amine of the imidazole ring.

Alkylation Reactions for Structural Diversification

The N-H proton of the benzimidazole ring is acidic and can be removed by a base to form a benzimidazolate anion. This anion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkylating agents, to yield N1-substituted derivatives. researchgate.net This N-alkylation is a primary strategy for achieving structural diversity in benzimidazole-based compounds. nih.gov

Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate. researchgate.net The subsequent alkylation is typically performed with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or dimethyl sulfate. researchgate.netacs.org The reaction conditions can be tuned; for instance, reactive alkyl halides may react at room temperature, while less reactive ones might require heating. lookchem.com This approach allows for the introduction of a wide array of substituents at the N1 position, significantly altering the molecule's properties. nih.gov

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzimidazole | Allyl bromide | NaOH/SDS-water | Ambient Temperature | Excellent | lookchem.com |

| Benzimidazole | Benzyl bromide | NaOH/SDS-water | Ambient Temperature | 96% | lookchem.com |

| 2-Methylbenzimidazole | Ethyl bromide | NaOH/SDS-water | 55-60 °C | 85% | lookchem.com |

| 2-Chloro-5-nitro-1H-benzimidazole | 3-bromopropan-1-ol | Not specified | Not specified | Not specified | nih.gov |

Multi-Step Synthetic Sequences for Elaborated Analogs

The 1H-Benzimidazol-6-amine, N,N-dimethyl- scaffold serves as a valuable building block in multi-step syntheses to produce more complex and elaborated analogs. These sequences often involve the initial formation of the benzimidazole core, followed by reactions that build additional rings or introduce complex side chains. For example, benzimidazoles can be key intermediates in the synthesis of fused heterocyclic systems such as benzimidazoquinazolinones. acs.org Similarly, a concise and efficient synthesis of 6-benzimidazolyl-5-nitrosopyrimidines has been developed from Schiff base intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine, demonstrating how a pre-formed aminophenyl unit can be cyclized to a benzimidazole which is part of a larger, highly functionalized molecule. nih.gov Such multi-step strategies, which may include sequential C-N bond formations and cyclizations, are essential for accessing structurally sophisticated derivatives. acs.orgnih.gov

Catalytic Approaches in the Synthesis of 1H-Benzimidazol-6-amine, N,N-dimethyl- and Related Benzimidazoles

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzimidazoles has benefited significantly from the development of various catalytic systems.

Catalytic approaches often focus on the condensation reaction between an o-phenylenediamine and an aldehyde or alcohol. nih.govrsc.org A wide range of catalysts have been explored, including those based on precious metals, earth-abundant metals, and non-metal alternatives.

Palladium Catalysis : Palladium catalysts are highly effective for synthesizing benzimidazoles. One method involves a palladium-catalyzed hydrogen transfer reaction where an o-phenylenediamine reacts with an alcohol under mild conditions. rsc.orgrsc.org This process can be rendered more efficient with a recyclable palladium catalyst. rsc.orgrsc.org Furthermore, palladium-catalyzed C-H activation and cross-coupling reactions provide powerful tools for the regioselective functionalization of the benzimidazole core itself. nih.govnih.govacs.org

Gold Nanoparticle Catalysis : Supported gold nanoparticles (AuNPs), particularly on titanium dioxide (Au/TiO2), have emerged as highly efficient catalysts for the selective reaction between o-phenylenediamines and aldehydes at ambient conditions. nih.govmdpi.com This method is notable for its mild conditions and high yields for a broad scope of substrates. mdpi.com

Other Catalytic Systems : A diverse array of other catalysts have been successfully employed for benzimidazole synthesis. These include zinc sulfide (B99878) (ZnS) nanoparticles ajgreenchem.com, metal-organic frameworks (MOFs) like MIL-53(Fe) chemmethod.com, and various Brønsted or Lewis acids such as p-toluenesulfonic acid, ammonium (B1175870) chloride, and ytterbium triflates. ajgreenchem.comrsc.org These catalysts often promote the condensation and cyclization of o-phenylenediamines with aldehydes or carboxylic acids, providing high yields under relatively mild or solvent-free conditions. chemmethod.comrsc.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/C (2%) | (2-nitro-phenyl)-pyridin-2-yl-amine + Benzyl alcohol | tBuOK, Chlorobenzene, 80 °C | Good to Excellent | rsc.orgrsc.org |

| Au/TiO2 | o-Phenylenediamine + Aldehydes | CHCl3:MeOH, 25 °C | High | mdpi.com |

| Nano-ZnS | o-Phenylenediamine + Aldehydes | Ethanol (B145695), 70 °C | 80-98% | ajgreenchem.com |

| MIL-53(Fe) | o-Phenylenediamine + Aldehydes | Solvent-free, 80 °C | Good to Excellent | chemmethod.com |

| p-Toluenesulfonic acid | o-Phenylenediamine + Aldehydes | Solvent-free, grinding | High | rsc.org |

Metal-Mediated and Organocatalytic Methodologies

The construction of the benzimidazole ring is frequently facilitated by catalysts that can be broadly categorized as metal-mediated or organocatalytic.

Metal-Mediated Synthesis: Transition metal catalysts are highly effective in promoting the condensation and subsequent oxidative cyclization required for benzimidazole formation. Various metals, including copper (Cu), nickel (Ni), and iron (Fe), have been employed. Copper-catalyzed systems, for instance, can effectively mediate the N-arylation of amidines with aryl boronic acids, which can then undergo an intramolecular C-H activation to form the benzimidazole ring. acs.org This Chan-Lam-Evans N-arylation followed by a C-N bond-forming process represents a powerful one-pot strategy. acs.org Similarly, nickel-catalyzed protocols have been developed, sometimes under microwave irradiation, to facilitate C-N bond formation from 2-haloanilines, aldehydes, and ammonia (B1221849), offering an efficient route to the core structure. organic-chemistry.org A one-pot reductive cyclocondensation using zinc (Zn) and sodium bisulfite (NaHSO3) in water provides a green and efficient method, starting from 2-nitroanilines and aldehydes. pcbiochemres.com This method is notable for its chemoselectivity, leaving other reducible groups on the aromatic aldehyde intact. pcbiochemres.com

| Metal Catalyst System | Reactants | Key Features | Yield | Ref |

| Cu(OAc)₂ / NaOPiv | Benzamidine, Aryl boronic acid | One-pot N-arylation and C-H activation | Good to Excellent | acs.org |

| NiCl₂ / quinolin-8-ol | 2-haloaniline, Aldehyde, NH₃ | Microwave-assisted, uses ammonia as N source | Up to 95% | organic-chemistry.org |

| Zn / NaHSO₃ | 2-nitroaniline, Aromatic aldehyde | Reductive cyclocondensation in water | Excellent | pcbiochemres.com |

| Fe₃O₄@SiO₂/collagen | o-phenylenediamine, Aldehyde | Magnetically recyclable, mild conditions | Good | doi.org |

| Cu(II)-Alginate Hydrogel | o-phenylenediamine, Aldehyde | Recyclable, mild conditions in water-ethanol | 70-94% | nih.gov |

Organocatalytic Synthesis: Organocatalysis has emerged as a valuable metal-free alternative for benzimidazole synthesis. These catalysts are typically small organic molecules that can activate substrates through non-covalent interactions. For instance, various amines have been evaluated as organocatalysts for stereoselective aldol (B89426) additions to form chiral benzimidazole derivatives. conicet.gov.arresearchgate.net In the context of forming the main benzimidazole ring, potassium ferrocyanide (K₄[Fe(CN)₆]), while a metal-containing complex, has been used in catalytic amounts under solvent-free conditions, acting as a green and inexpensive catalyst to facilitate the oxidative cyclization of 1,2-diamines and aldehydes. acgpubs.org The mechanism is believed to involve the activation of the aldehydic carbon, facilitating nucleophilic attack by the diamine. acgpubs.org

Application of Polymeric and Heterogeneous Solid Acid Catalysts

To address challenges associated with catalyst recovery and reuse, significant research has focused on heterogeneous catalysts. These materials, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), can be easily separated by filtration, enhancing the sustainability of the process.

Polymeric Catalysts: Polymer-supported catalysts offer high stability and reusability. A notable example is the use of a polymeric-based solid acid, [PVP-SO₃H]HSO₄ (polyvinylpyrrolidone-sulfonic acid), which efficiently catalyzes the reaction between o-phenylenediamines and aldehydes. rsc.org This catalyst functions well in ethanol at room temperature or under solvent-free conditions at elevated temperatures, providing excellent yields. Its solid nature allows for recovery and reuse over several reaction cycles without a significant loss of activity. rsc.org Amphiphilic polymers have also been used to create templates for synthesizing composite materials that can act as catalysts. researchgate.net

Heterogeneous Solid Acid Catalysts: Various solid acid catalysts have been developed for benzimidazole synthesis. These include silica-supported acids and functionalized nanoparticles. Magnetic nanoparticles, such as collagen-coated silica (B1680970) on a magnetite (Fe₃O₄) core, provide a highly efficient and magnetically separable catalyst for the condensation of o-phenylenediamines and aldehydes. doi.org Another approach involves using carbon-based materials, such as sulfonated hydrothermally-treated carbons (H₂SO₄@HTC), as solid acid catalysts. rsc.org These materials demonstrate good catalytic activity and can be recycled. The use of heterogeneous catalysts aligns with green chemistry principles by minimizing waste and simplifying product purification. researchgate.net

| Heterogeneous Catalyst | Reaction Conditions | Key Advantages | Ref |

| [PVP-SO₃H]HSO₄ | EtOH, RT or Solvent-free, 80°C | Recyclable, excellent yields, mild conditions | rsc.org |

| H₂SO₄@HTC(II) | Not specified | Solid acid, recyclable | rsc.org |

| Fe₃O₄@SiO₂/collagen | Not specified | Magnetically separable, reusable, good yields | doi.org |

| Co-doped NiFe₂O₄ | Solvent-free | Magnetically separable, reusable for at least 5 cycles | doi.org |

| ortho-Nb₂O₅ | Not specified | Efficient for N-heterocycle synthesis from alcohols | researchgate.net |

Advanced Synthetic Techniques for Enhanced Efficiency and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only high yields but also efficiency, safety, and environmental impact. Advanced techniques like microwave-assisted synthesis and solvent-free reactions are central to achieving these "green" chemistry goals.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. jocpr.com This technique has been successfully applied to the synthesis of various benzimidazole derivatives.

In the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, a study directly compared conventional heating with microwave-assisted methods. The reaction time was reduced from 6–12 hours with conventional heating to just 10–15 minutes under microwave irradiation. nih.gov Furthermore, the yields saw an increase of 7% to 22% with the microwave-assisted protocol. nih.gov Similarly, a simple and efficient method for synthesizing 1,2-disubstituted benzimidazoles uses microwave irradiation in the presence of a Lewis acid catalyst (Er(OTf)₃) under solvent-free conditions, achieving quantitative yields in 5-10 minutes. mdpi.com For the synthesis of Schiff bases derived from 1H-benzo[d]imidazol-6-amine, microwave irradiation in the presence of glacial acetic acid also provides a rapid and efficient route. researchgate.net

| Reaction | Heating Method | Catalyst/Reagents | Time | Yield | Ref |

| Synthesis of 6-substituted 1H-benzimidazoles | Conventional | Na₂S₂O₅ | 6-12 h | 70-91% | nih.gov |

| Synthesis of 6-substituted 1H-benzimidazoles | Microwave | Na₂S₂O₅ | 10-15 min | 90-99% | nih.gov |

| Synthesis of 1,2-disubstituted benzimidazoles | Microwave | Er(OTf)₃ (1 mol%) | 5-10 min | 86-99% | mdpi.com |

| Synthesis of N-benzylidene-1H-benzo[d]imidazol-6-amines | Microwave | Glacial Acetic Acid | 30-40 min | Not specified | jocpr.comresearchgate.net |

| Ni-catalyzed benzimidazole synthesis | Microwave | NiCl₂ / quinolin-8-ol | 13 min | Up to 95% | organic-chemistry.org |

Solvent-Free Reaction Conditions in Benzimidazole Synthesis

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. Solvent-free reactions, conducted by grinding solids together or heating a neat mixture of reactants, offer a cleaner alternative. mdpi.com

Several protocols for benzimidazole synthesis have been adapted to solvent-free conditions. One method involves the condensation of o-phenylenediamines with aldehydes using a catalytic amount of potassium ferrocyanide (K₄[Fe(CN)₆]) and grinding the reactants at room temperature. acgpubs.org This process is simple, rapid, and energy-efficient, yielding products in 90-97% yield. acgpubs.org Solvent-free conditions can also be combined with other techniques, such as microwave irradiation. The reaction of N-phenyl-o-phenylenediamine with aldehydes using erbium triflate (Er(OTf)₃) as a catalyst proceeds efficiently under solvent-free microwave conditions, highlighting the synergy between these two green techniques. mdpi.com These methods not only reduce waste but also simplify the workup procedure, as the product can often be isolated by simple washing or recrystallization. mdpi.com

Post-Synthetic Modification and Transformation of 1H-Benzimidazol-6-amine, N,N-dimethyl- Intermediates

Post-synthetic modification (PSM) is a powerful strategy where a pre-formed molecular scaffold is chemically altered to introduce new functional groups or build more complex structures. rsc.orgacs.org For a molecule like 1H-Benzimidazol-6-amine, N,N-dimethyl-, PSM could be applied either to an intermediate like 1H-Benzimidazol-6-amine before the dimethylation step, or to the final molecule itself to create new derivatives.

A crucial transformation for obtaining the target compound from a simpler precursor is N-alkylation. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized by reacting the parent benzimidazole with various alkyl halides (like ethyl bromide) or dimethyl carbonate. nih.gov This demonstrates a viable pathway for modifying the benzimidazole core. The reaction of a 1H-benzimidazole with a halide in the presence of a base like potassium carbonate is a standard method for substitution at the N-1 position. nih.gov

Another common modification involves the formation of Schiff bases (imines) by reacting an amino group with an aldehyde. nih.gov An intermediate such as 1H-Benzimidazol-6-amine could be reacted with various aldehydes to produce a range of N-benzylidene-1H-benzo[d]imidazol-6-amine derivatives. researchgate.net This reaction is often reversible and can be used to introduce a wide array of substituents. udel.edu

Furthermore, the benzimidazole ring itself can be part of a larger synthetic sequence. For example, a substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidine-2-amine was synthesized via an oxidative ring closure of a Schiff base intermediate, showcasing how the benzimidazole unit can be incorporated into more complex heterocyclic systems. nih.gov

| Modification Type | Precursor/Intermediate | Reagents | Resulting Structure | Ref |

| N-Alkylation | 2-(substituted phenyl)-1H-benzimidazole | Dimethyl carbonate or Ethyl bromide | N-1 Methyl or Ethyl benzimidazole | nih.gov |

| N-Alkylation | 6-substituted 1H-benzimidazole | Substituted halides / K₂CO₃ | N-1 substituted benzimidazole | nih.gov |

| Schiff Base Formation | 1H-Benzimidazol-6-amine | Substituted aromatic aldehydes | N-Benzylidene-1H-benzo[d]imidazol-6-amine | researchgate.net |

| Oxidative Cyclization | Schiff base from N⁴-(2-aminophenyl)-pyrimidine | Ammonium hexanitratocerate(IV) | 6-Benzimidazolyl-pyrimidine | nih.gov |

Mechanistic, Kinetic, and Thermodynamic Data Unavailable for 1H-Benzimidazol-6-amine, N,N-dimethyl-

A comprehensive search for detailed research findings on the chemical transformations of 1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS No. 1262887-26-2) did not yield specific studies required to construct the requested article. The scientific literature accessible through the performed searches lacks particular data regarding the mechanistic, kinetic, and thermodynamic aspects of this specific compound.

While extensive information exists for the broader class of benzimidazole derivatives, applying this general knowledge to "1H-Benzimidazol-6-amine, N,N-dimethyl-" would be speculative and would not adhere to the strict requirement of focusing solely on the specified molecule. The available research does not provide the necessary experimental or theoretical details for the following outlined sections:

Mechanistic Investigations of Chemical Transformations Involving 1h Benzimidazol 6 Amine, N,n Dimethyl

Kinetic and Thermodynamic Aspects of Reactions:There is no available data on reaction rates, rate-determining steps, activation energies, or other thermodynamic parameters for reactions involving "1H-Benzimidazol-6-amine, N,N-dimethyl-".

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline and strict content inclusions for this specific chemical compound.

Influence of Solvent Environment on Reaction Mechanisms and Kinetics.

Detailed research specifically investigating the influence of the solvent environment on the reaction mechanisms and kinetics of 1H-Benzimidazol-6-amine, N,N-dimethyl- is not extensively available in the public domain. However, by examining studies on related benzimidazole (B57391) derivatives and general principles of solvent effects on reaction kinetics, we can infer the probable impact of the solvent environment on transformations involving this compound.

The solvent plays a critical role in chemical reactions by influencing the stability of reactants, transition states, and products. wikipedia.org The choice of solvent can significantly alter the reaction rate and, in some cases, the reaction mechanism itself. These effects are primarily due to the solvent's polarity, dielectric constant, and its ability to form non-covalent interactions such as hydrogen bonds. wikipedia.org

In the synthesis of benzimidazole derivatives, the solvent choice has been shown to be a crucial parameter for optimizing reaction yields and times. For instance, in the synthesis of 2-phenyl-1H-benzimidazole, a related benzimidazole compound, various solvents were tested, with ethanol (B145695) proving to be the most effective, leading to higher yields in shorter reaction times compared to other solvents. ajgreenchem.com This suggests that for reactions involving the formation of the benzimidazole ring system, protic and polar solvents like ethanol can facilitate the reaction, likely by stabilizing charged intermediates and transition states formed during the condensation reaction.

The influence of a solvent on reaction rates can be understood through the lens of transition state theory. wikipedia.org Reactions proceed faster in a solvent that stabilizes the transition state more than it stabilizes the reactants. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower. wikipedia.org For many reactions involving amines, including N,N-dimethyl substituted compounds, the solvent's ability to solvate ions and polarize bonds is paramount.

Kinetic studies on the Dakin-West reaction, for example, have demonstrated that reaction rates are significantly affected by the solvent. researchgate.net The reaction was found to be faster in dimethyl sulfoxide (B87167) (DMSO) compared to tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH3CN). researchgate.netsciencepublishinggroup.com This difference is attributed to the differential solvation of the reactants and the transition state in these solvents. researchgate.net

The following interactive table illustrates how solvent properties can influence reaction outcomes, based on general findings in the synthesis of benzimidazole derivatives. ajgreenchem.com

| Solvent | Dielectric Constant (approx.) | Typical Reaction Outcome for Benzimidazole Synthesis |

| Ethanol | 24.5 | High Yield, Shorter Reaction Time |

| Acetonitrile | 37.5 | Moderate Yield |

| Water | 80.1 | Moderate Yield |

| Dichloromethane | 9.1 | Lower Yield, Longer Reaction Time |

| Toluene | 2.4 | Lower Yield, Longer Reaction Time |

This data is generalized from studies on benzimidazole synthesis and does not represent specific experimental results for 1H-Benzimidazol-6-amine, N,N-dimethyl-.

Furthermore, in reactions where charged species are formed, the dielectric constant of the solvent is a key factor. Solvents with high dielectric constants are effective at stabilizing charged intermediates, thereby lowering the activation energy and increasing the reaction rate. For a compound like 1H-Benzimidazol-6-amine, N,N-dimethyl-, which has a basic amine group, reactions that involve protonation or the formation of charged intermediates would be highly sensitive to the solvent's polarity and proticity.

Theoretical and Computational Chemistry Studies of 1h Benzimidazol 6 Amine, N,n Dimethyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods determine the optimized geometry and electronic distribution of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for benzimidazole (B57391) derivatives, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p). mdpi.comresearchgate.netnih.govmdpi.com

For benzimidazole systems, DFT calculations have been shown to reproduce experimental structural parameters with high accuracy. nih.govresearchgate.net For instance, in a study of N-Butyl-1H-benzimidazole, the optimized molecular parameters calculated at the DFT/B3LYP/6-311++G(d,p) level of theory showed excellent agreement with experimental data. nih.gov The introduction of an alkyl group at the nitrogen position was found to have minimal effect on the core C-N bond lengths and the C-N-C and N-C-N angles of the benzimidazole ring. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzimidazole Analog Data based on findings for related benzimidazole structures.

| Parameter | Bond Length (Å) / Bond Angle (°) | Method/Basis Set |

|---|---|---|

| C=N (imidazole) | ~ 1.35 | DFT/B3LYP |

| C-N (imidazole) | ~ 1.38 | DFT/B3LYP |

| N-C-N (imidazole) | ~ 113° | DFT/B3LYP |

| C-N-C (imidazole) | ~ 106° | DFT/B3LYP |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not account for electron correlation, which can be critical for accurate predictions. More advanced methods can be built upon the HF framework.

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. For preliminary geometry optimizations, a smaller basis set may be used, with subsequent refinements using larger, more flexible sets. mit.edu

For benzimidazole derivatives, Pople-style basis sets are widely used. The 6-31G(d) basis set is often employed for initial characterizations. researchgate.net For higher accuracy, especially for electronic properties, more extensive basis sets such as 6-311G(d,p) or 6-311++G(d,p) are preferred. mdpi.comnih.govmdpi.com The inclusion of polarization functions (d,p) allows for anisotropy in the spatial distribution of electrons, which is essential for describing bonding in cyclic and heterocyclic systems. The addition of diffuse functions (indicated by ++) is important for describing non-covalent interactions and the properties of anions or excited states. Studies on related compounds confirm that the B3LYP/6-311G(d,p) level of theory provides a good balance between computational cost and accuracy for predicting the structural and vibrational properties of benzimidazole systems. mdpi.comresearchgate.net

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule govern its reactivity. Computational methods provide powerful tools for analyzing these properties through the examination of molecular orbitals, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. chemicalpapers.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small energy gap indicates a molecule is more reactive.

In a computational study of the related molecule 6-Aminobenzimidazole, the calculated HOMO and LUMO energies were -6.2056 eV and -1.2901 eV, respectively, resulting in an energy gap of 4.9155 eV. researchgate.net This relatively large gap suggests significant charge transfer occurs within the molecule, contributing to its stability. researchgate.net The spatial distribution of the FMOs is also informative. For many benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system and electron-donating substituents, while the LUMO is distributed across the ring, indicating these are the primary sites for electronic transitions. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Benzimidazole Analog Data based on a study of 6-Aminobenzimidazole. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2056 |

| ELUMO | -1.2901 |

| ΔE (HOMO-LUMO Gap) | 4.9155 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For benzimidazole derivatives, MEP analysis consistently identifies the nitrogen atoms of the imidazole (B134444) ring as the most electron-rich centers, making them primary sites for electrophilic attack and hydrogen bonding. mdpi.comresearchgate.net Specifically, the region around the sp2-hybridized nitrogen atom is often found to be the most negative. researchgate.net The hydrogen atom attached to the imidazole nitrogen (N-H) and the hydrogens of the benzene (B151609) ring typically show positive potential, marking them as sites for nucleophilic attack. mdpi.com This analysis is a powerful tool for understanding non-covalent interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.netbiointerfaceresearch.com

Understanding the distribution of electronic charge within a molecule is crucial for explaining its polarity, stability, and reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. For 1H-Benzimidazol-6-amine, N,N-dimethyl-, theoretical studies focus on understanding its preferred three-dimensional structures and the energy barriers between them. The primary source of conformational flexibility arises from the rotation around the single bond connecting the N,N-dimethylamino group to the benzimidazole ring (C6-N bond).

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the Potential Energy Surface (PES) associated with this rotation. longdom.org A PES is a multidimensional map that represents the potential energy of the molecule as a function of its atomic coordinates. longdom.org By systematically rotating the dihedral angle of the C-C-N-C bond involving the dimethylamino group and calculating the energy at each step, a one-dimensional PES can be generated.

Studies on analogous N-substituted peptides and amides show that such substitutions can significantly restrict the conformational flexibility of the molecule, reducing the number of stable, low-energy conformers. researchgate.net For 1H-Benzimidazol-6-amine, N,N-dimethyl-, the key minima on the PES correspond to the most stable conformations. These are typically characterized by specific orientations of the dimethylamino group relative to the planar benzimidazole ring, influenced by a balance of electronic effects (conjugation) and steric hindrance between the methyl groups and the adjacent hydrogen atom on the benzene ring.

Table 1: Calculated Relative Energies for Key Conformers of 1H-Benzimidazol-6-amine, N,N-dimethyl- This table presents hypothetical data based on typical findings for similar aromatic amines.

| Conformer | Dihedral Angle (C5-C6-N-Cmethyl) | Relative Energy (kcal/mol) | Computational Method |

| A (Global Minimum) | ~25° | 0.00 | B3LYP/6-311++G(d,p) |

| B | ~155° | 0.85 | B3LYP/6-311++G(d,p) |

| Transition State | ~90° | 4.50 | B3LYP/6-311++G(d,p) |

This interactive table showcases the energy differences between possible spatial arrangements of the molecule.

**4.4. Intermolecular and Intramolecular Interactions

The benzimidazole scaffold is rich in hydrogen bonding capabilities. The N1-H group of the imidazole ring is a potent hydrogen bond donor, while the sp²-hybridized N3 atom is a strong hydrogen bond acceptor. In the solid state or in molecular aggregates, 1H-Benzimidazol-6-amine, N,N-dimethyl- is expected to form robust intermolecular hydrogen bonds. The most common motif involves the N1-H group of one molecule interacting with the N3 atom of a neighboring molecule, leading to the formation of infinite chains or centrosymmetric dimers. sciencepublishinggroup.comresearchgate.net

Advanced computational techniques are used to characterize these non-covalent interactions in detail:

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the stabilizing energy associated with a hydrogen bond. nih.gov It calculates the charge transfer from the lone pair of the acceptor atom (e.g., N3) to the antibonding σ* orbital of the donor bond (e.g., N1-H). nih.gov A higher stabilization energy (E(2)) indicates a stronger hydrogen bond. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, or Bader's analysis, examines the topology of the electron density (ρ) to define chemical bonds. nih.gov A hydrogen bond is identified by the presence of a bond critical point (BCP) between the donor and acceptor atoms. rsc.org The values of the electron density (ρBCP) and its Laplacian (∇²ρBCP) at this point provide quantitative measures of the bond's strength and nature. For hydrogen bonds, ρBCP typically falls in the range of 0.002–0.040 atomic units (a.u.), and ∇²ρBCP is positive, indicating a closed-shell interaction (i.e., non-covalent). nih.govsemanticscholar.org

Non-Covalent Interactions (NCI) Analysis: The NCI method provides a visual representation of non-covalent interactions in real space. nih.gov It plots the reduced density gradient (RDG) against the electron density. Large, low-density, low-gradient regions appear as isosurfaces between interacting fragments. The color of the isosurface indicates the nature of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes. sciencepublishinggroup.comnih.gov

Table 2: Typical QTAIM and NBO Parameters for Intermolecular N-H···N Hydrogen Bonds in Benzimidazole Dimers

| Interaction Type | QTAIM Parameter | Value (a.u.) | NBO Parameter | Value (kcal/mol) |

| N1-H···N3 | Electron Density (ρBCP) | 0.025 | Stabilization Energy (E(2)) | 8.5 |

| N1-H···N3 | Laplacian (∇²ρBCP) | +0.085 |

This interactive table summarizes key computational metrics used to quantify hydrogen bond strength.

Beyond the dominant hydrogen bonds, the assembly of 1H-Benzimidazol-6-amine, N,N-dimethyl- molecules is governed by other, weaker non-covalent forces. The planar, electron-rich benzimidazole ring system is highly susceptible to π-π stacking interactions . In the crystal lattice, molecules often arrange in parallel or offset geometries to maximize the favorable overlap of their π-orbitals.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). modgraph.co.ukresearchgate.netmdpi.com Calculations are performed on the optimized molecular geometry, and the computed nuclear shielding tensors are converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net For most carbon and hydrogen atoms, the correlation between calculated and experimental shifts is excellent, often with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. modgraph.co.ukresearchgate.net However, the chemical shift of the labile N1-H proton can be challenging to predict accurately, as its position is highly sensitive to solvent effects, concentration, and hydrogen bonding. modgraph.co.uk

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. DFT methods are highly effective for this purpose. mdpi.com The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com These calculations allow for the confident assignment of complex vibrational bands, such as the N-H stretching, C=N stretching, and aromatic ring modes. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Benzimidazol-6-amine, N,N-dimethyl-

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 155.1 | 154.5 |

| C4 | 115.8 | 115.2 |

| C5 | 112.5 | 111.9 |

| C6 | 142.0 | 141.6 |

| C7 | 120.3 | 119.8 |

| C7a | 138.9 | 138.4 |

| C3a | 133.2 | 132.7 |

| N(CH3)2 | 41.5 | 41.1 |

This interactive table illustrates the typical agreement between predicted and measured NMR data.

**4.6. Advanced Computational Simulations

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules designed to interact with biological targets like enzymes and receptors. nih.govnih.gov Computational simulations are crucial for understanding and predicting these interactions.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. researchgate.net For a molecule like 1H-Benzimidazol-6-amine, N,N-dimethyl-, a potential target could be a protein kinase or dihydrofolate reductase, where benzimidazole derivatives are known to be active. nih.gov The docking process involves placing the flexible ligand into the rigid or semi-flexible binding pocket of the protein and scoring the resulting poses based on a scoring function that estimates the free energy of binding. The results provide a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key amino acid residues. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-protein complex over time (typically nanoseconds to microseconds). tanaffosjournal.ir Starting from the best-docked pose, an MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. tanaffosjournal.ir This allows researchers to assess the stability of the binding mode. Key parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in its initial predicted pose, validating the docking result. nih.govscielo.br

Table 4: Hypothetical Molecular Docking Results against a Protein Kinase Target

| Ligand | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1H-Benzimidazol-6-amine, N,N-dimethyl- | Aurora Kinase A | -7.8 | LEU263 | Hydrophobic |

| VAL147 | Hydrophobic | |||

| LYS162 | Hydrogen Bond (with N3) | |||

| GLU211 | Hydrogen Bond (with N1-H) |

This interactive table provides a sample output from a molecular docking simulation, detailing the predicted binding affinity and key molecular interactions.

Advanced Computational Simulations

Theoretical Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of benzimidazole derivatives are a subject of significant interest in theoretical and computational chemistry. researchgate.netmdpi.com These studies aim to understand the relationship between the molecular structure of these compounds and their NLO response, which is crucial for the design of new materials for applications in modern technologies like signal processing and optical switches. nih.gov The investigation of NLO properties is typically carried out using quantum chemical calculations, which can predict molecular polarizability and hyperpolarizability, key parameters that define the NLO behavior of a material. mdpi.comnih.gov

Theoretical studies on benzimidazole derivatives often employ Density Functional Theory (DFT) methods to analyze their NLO properties. nih.govbiointerfaceresearch.com These computational approaches are valuable for correlating the NLO behavior with the compound's structure, which can guide the synthesis of new compounds with enhanced NLO characteristics. mdpi.com The focus of these investigations is often on the first-order hyperpolarizability (βtot), which is a measure of the second-order NLO response. nih.gov

In a typical theoretical study, the geometry of the benzimidazole derivative is first optimized using a specific level of theory and basis set, such as HF/6-31+G(d) or through DFT methods. cumhuriyet.edu.trresearchgate.net Following optimization, various quantum chemical descriptors related to NLO properties are calculated. These include the dipole moment (μ), the average linear polarizability (⟨α⟩), and the first-order hyperpolarizability (βtot). nih.gov

Research on related benzimidazole structures has shown that the nature and position of substituent groups on the benzimidazole core can significantly influence the NLO activity. For instance, studies on pyridine (B92270) benzimidazole derivatives have indicated that the presence of a methyl group can lead to an increase in the NLO activity. cumhuriyet.edu.trresearchgate.net The NLO response in donor-π-acceptor systems is often linked to intramolecular charge transfer, and theoretical methods like Natural Bond Orbital (NBO) analysis can be used to understand these charge transfer processes. nih.govacs.org

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | - | Debye |

| Average Linear Polarizability (⟨α⟩) | - | esu |

| First-Order Hyperpolarizability (βtot) | - | esu |

The values in such a table would be derived from the output of the quantum chemical calculations. The dipole moment provides insight into the charge distribution, while the polarizability and hyperpolarizability quantify the linear and nonlinear response of the molecule to an external electric field, respectively. nih.gov A higher value of βtot is generally indicative of a stronger second-order NLO response, making the compound a more promising candidate for NLO applications. nih.gov

Advanced Analytical Methodologies for 1h Benzimidazol 6 Amine, N,n Dimethyl in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of benzimidazole (B57391) derivatives. The choice of technique depends on the analytical goal, from assessing the purity of a final product to isolating specific compounds from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of 1H-Benzimidazol-6-amine, N,N-dimethyl- and for identifying and quantifying any process-related impurities. The technique's high resolution and sensitivity make it ideal for separating the main compound from structurally similar byproducts or degradation products.

In research settings, HPLC methods are developed to ensure that synthesized batches of benzimidazole derivatives meet stringent purity requirements. For instance, the purity of a related compound, 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine , was successfully determined to be 97% using HPLC. sigmaaldrich.com The development of such methods often involves screening different stationary phases (e.g., C18, C8) and mobile phase compositions to achieve optimal separation.

Furthermore, HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful technique for impurity profiling. A study on the starting material for Pantoprazole, 5-difluoromethoxy-2-mercapto-1H-benzimidazole , developed a sensitive LC-MS/MS method to quantify six potential genotoxic impurities (PGIs). nih.gov This method demonstrated excellent linearity and sensitivity, with detection limits in the nanogram-per-milliliter range, showcasing the capability of HPLC-based methods to control impurities at trace levels as required by regulatory guidelines. nih.gov The synthesis of reference standards for such impurities is often a prerequisite for developing a robust HPLC control method suitable for industrial process control. researchgate.net

Table 1: Illustrative HPLC Parameters for Benzimidazole Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) | researchgate.net |

| Mobile Phase B | Methanol: Acetonitrile (B52724) (90:10, v/v) | researchgate.net |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | researchgate.net |

This table represents typical conditions used for the analysis of benzimidazole-related impurities and may be adapted for 1H-Benzimidazol-6-amine, N,N-dimethyl-.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in synthetic organic chemistry. For the synthesis of 1H-Benzimidazol-6-amine, N,N-dimethyl- and its analogs, TLC is primarily used to monitor the progress of a chemical reaction. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. researchgate.netnih.gov

The completion of reactions to form various benzimidazole derivatives has been successfully monitored using TLC with different solvent systems. researchgate.netderpharmachemica.comijpsm.com Visualization is typically achieved under a UV lamp or by using staining agents like iodine. derpharmachemica.comijpsm.com

Table 2: Examples of TLC Solvent Systems for Benzimidazole Synthesis

| Mobile Phase Composition | Ratio (v/v) | Reference |

|---|---|---|

| Ethyl acetate : n-Hexane : Methanol | Not Specified | researchgate.net |

| Ethyl acetate : n-Hexane | 7:3 | derpharmachemica.com |

| Toluene : Acetone | 8:2 | ijpsm.com |

| Ethyl Acetate : n-Hexane | 6:4 | ijpsm.com |

Beyond reaction monitoring, TLC can also guide the purification process. After a reaction is complete, the crude product is often purified by column chromatography. nih.govunipd.it TLC is used to check the purity of the fractions collected from the column, allowing for the isolation of the pure compound. nih.gov While less common for the final, high-purity isolation compared to column chromatography, preparative TLC can be used to isolate small quantities of a compound for characterization purposes.

Electrochemical Methods for Detection and Quantification in Solution

Electrochemical methods offer a highly sensitive approach for the detection and quantification of electroactive molecules like benzimidazole derivatives in solution. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable information about the redox behavior of these compounds. usm.myresearchgate.netneu.edu.tr

Studies on benzimidazole and its derivatives have demonstrated their electrochemical activity. The electrochemical behavior of copper (II) benzimidazole complexes has been investigated using cyclic voltammetry, revealing a diffusion-controlled, quasi-reversible electrode process. usm.my In another study, the electrochemical oxidation of catechol was used to synthesize a benzimidazole derivative, with the mechanism being elucidated through CV on a carbon electrode. researchgate.net These studies establish that the benzimidazole ring system is amenable to electrochemical analysis.

The fabrication of specialized electrodes can enhance the sensitivity and selectivity of detection. neu.edu.triapchem.org For instance, modifying working electrodes like pencil graphite (B72142) electrodes (PGEs) or carbon paste electrodes (CPEs) can be employed for the sensitive determination of compounds in various matrices. neu.edu.tr Although specific studies on the direct electrochemical detection of 1H-Benzimidazol-6-amine, N,N-dimethyl- are not widely published, the established electrochemical activity of the benzimidazole core suggests that methods like CV and DPV could be developed for its direct quantification in solution. The limits of detection for related phenolic compounds using modified electrodes have reached the sub-micromolar range (e.g., 0.22 µM), indicating the high sensitivity achievable with these techniques. neu.edu.tr

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the analysis of benzimidazole derivatives. It combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. This is particularly crucial for impurity analysis, where structurally similar compounds must be separated and identified at very low levels. nih.gov LC-MS/MS methods, often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provide exceptional specificity and allow for quantification at parts-per-million (ppm) or even lower levels. researchgate.netjapsonline.com For example, a validated LC-MS/MS method was developed to quantify genotoxic impurities in a benzimidazole starting material, demonstrating the technique's suitability for rigorous quality control. nih.gov Many synthesized benzimidazole derivatives are routinely characterized using LC-MS to confirm their molecular weight. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, particularly suitable for volatile and thermally stable compounds. While many benzimidazole derivatives may require derivatization to increase their volatility, certain compounds can be analyzed directly. mdpi.com A relevant study developed a GC-MS method to determine dimethylamine impurity by converting it into N,N-dimethylbenzamide , a compound structurally related to the target of this article. researchgate.net The method used an Rtx-5 amine column and achieved good linearity and precision, with a retention time of 8.5 minutes for the derivatized analyte. researchgate.net GC-MS has also been effectively used to analyze aromatic amines and to characterize starting materials for the synthesis of benzimidazole derivatives. researchgate.netsemanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Benzimidazol-6-amine, N,N-dimethyl- |

| 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine |

| 5-difluoromethoxy-2-mercapto-1H-benzimidazole |

| N,N-dimethylbenzamide |

| Benzimidazole |

| Catechol |

| Copper (II) |

| Dimethylamine |

| Iodine |

| Pantoprazole |

| Toluene |

| Acetone |

| Ethyl acetate |

| n-Hexane |

Emerging Research Areas and Non Biological Applications of 1h Benzimidazol 6 Amine, N,n Dimethyl and Its Derivatives

Materials Science Applications

The intrinsic photophysical and electronic characteristics of the benzimidazole (B57391) core make it a valuable component in the design of advanced materials. Derivatives of 1H-Benzimidazol-6-amine, N,N-dimethyl- are being explored for their potential in creating novel fluorescent materials and for their use in electronic devices.

Benzimidazole derivatives are recognized for their fluorescent properties, making them ideal candidates for developing sensors. researchgate.net The benzimidazole structure can be modified to create chemosensors that exhibit changes in fluorescence upon binding with specific analytes. researchgate.net For instance, a novel fluorescence sensor, BITQ, was designed based on the 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton. mdpi.comresearchgate.net HPBI itself is known to react rapidly with boronic acid and emit strong fluorescence. mdpi.com To enhance its sensing capabilities, an electron-donating moiety was introduced to the HPBI skeleton to suppress fluorescence until it complexes with the target analyte, creating an "off/on" fluorescence property. mdpi.com

Research has shown that BITQ exhibits significant and selective fluorescence after reacting with boronic acid agents like 4-[10B]Borono-L-phenylalanine (BPA). mdpi.comresearchgate.net The sensor demonstrated a fast reaction time, with fluorescence reaching a plateau within one minute of mixing with the analyte. mdpi.comresearchgate.net This rapid response is a significant improvement over other sensors like DAHMI, which can take up to 120 minutes to stabilize. mdpi.com The high quantum yield (0.53) and a clear post-to-pre-fluorescence ratio of 5.6 underscore its potential for sensitive detection. researchgate.net Such sensors are valuable for visualizing the distribution of analytes within living cells and quantifying their concentrations in biological samples like blood. mdpi.comresearchgate.net

Table 1: Fluorescence Properties of Benzimidazole-Based Sensors

| Compound | Excitation Wavelength (λex) | Analyte | Key Finding | Source(s) |

|---|---|---|---|---|

| HPBI | 337 nm | BPA (100 µM) | Emits strong fluorescence after reacting with boronic acid. | mdpi.com |

| BITQ | 390 nm | BPA (100 µM) | Fluorescence intensity increased within 1 min and remained constant for 30 min, showing faster reactivity than DAHMI. | mdpi.comresearchgate.net |

| DCP2 | --- | DNT, TNT, TNP | The fluorescent copolymer's signal is significantly quenched upon addition of nitroaromatic compounds. | nih.gov |

This table illustrates the fluorescence characteristics of selected benzimidazole derivatives used in chemical sensing.

The electronic properties of benzimidazole derivatives make them suitable for applications in optoelectronic devices. A derivative, 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (N-DMBI), is noted as an air-stable n-type dopant for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). sigmaaldrich.com These N,N-dimethylamino-substituted compounds are part of a class of 1,3-dimethyl-2,3-dihydrobenzo[d]imidazoles (DMBI-H) that have been investigated as effective n-dopants. nih.gov

These molecules function as strong reducing agents, capable of donating electrons to organic semiconductors, thereby increasing their conductivity. nih.gov The process typically involves a hydride transfer rather than a direct electron transfer. nih.gov Dimeric forms, such as (DMBI)₂, have also been developed and act as strong dopants that react predictably and cleanly with semiconductors to generate the semiconductor radical anion and a stable monomeric cation (DMBI⁺). nih.gov The ability to tune the structure of these benzimidazole-based dopants allows for the development of materials with planar dopant ions, which can be advantageous for device performance. nih.gov

Catalytic Applications

The nitrogen atoms within the benzimidazole ring provide excellent coordination sites for metal ions, making these compounds effective ligands in catalysis. Their derivatives are utilized in both metal-catalyzed organic reactions and in systems designed to mimic enzymatic activity.

Benzimidazole derivatives are widely used as ligands in various metal-catalyzed organic transformations. enpress-publisher.comresearchgate.net Their Schiff base metal complexes, in particular, play a significant role in catalysis. enpress-publisher.comresearchgate.net The benzimidazole scaffold can be readily functionalized to create ligands with specific electronic and steric properties, which in turn influences the activity and selectivity of the metal catalyst. nih.gov For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole can act as ligands, forming stable complexes with transition metals that show enhanced catalytic activity in processes like organic transformations and polymerization. nih.gov

N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are another important class of ligands. Magnesium(II) and zinc(II) amide complexes supported by an NHC ligand, 1,3-di-tert-butylimidazol-2-ylidene, have been synthesized and characterized. researchgate.net These complexes have proven to be excellent catalysts for the guanylation reaction, which involves the addition of an amine's N-H bond to a carbodiimide. researchgate.net Furthermore, various N,P-ligands based on imidazole (B134444) and other heterocycles have been evaluated in palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes, demonstrating the versatility of these structures in facilitating complex organic reactions. researchgate.net

The ability of benzimidazole derivatives to form stable complexes with a variety of metal ions is also exploited in the development of enzyme-mimicking systems. nih.gov These synthetic complexes aim to replicate the structure and function of the active sites of metalloenzymes. The benzimidazole moiety can act as a surrogate for histidine residues, which frequently coordinate to metal ions in natural enzyme systems.

Research into new benzimidazole derivatives has explored their enzyme inhibitory activity, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While this is a biological application, the fundamental study of how these molecules interact with enzyme active sites provides valuable insights for designing synthetic catalysts that mimic enzyme function. researchgate.net By creating metal complexes with benzimidazole-based ligands, researchers can model the coordination environment of enzymes and study catalytic reactions in a controlled, non-biological setting. nih.govnih.gov The development of zinc oxide nanoparticle (ZnO-NP) catalyzed protocols for synthesizing benzimidazole derivatives further highlights the synergy between these heterocycles and metal-based systems, which is a core principle in creating enzyme mimetics. nih.gov

Surface Science and Corrosion Inhibition Studies

Benzimidazole derivatives, including those related to 1H-Benzimidazol-6-amine, N,N-dimethyl-, have been extensively studied for their ability to protect metal surfaces from corrosion. nih.gov This application lies at the intersection of materials and surface science, where the interaction between organic molecules and metal surfaces is critical. tandfonline.comkfupm.edu.sa

These compounds function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. tandfonline.comrsc.orgresearchgate.net The adsorption process can involve both physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent-like bond formation). rsc.org The nitrogen atoms in the imidazole ring, along with other heteroatoms and the π-electrons of the aromatic system, act as active adsorption sites that facilitate strong interaction with the metal. rsc.orgnih.gov

Studies have shown that benzimidazole derivatives are effective corrosion inhibitors for various metals, including mild steel tandfonline.comrsc.orgresearchgate.netacs.orgresearchgate.net and copper, nih.gov in highly aggressive acidic media like hydrochloric acid (HCl). rsc.orgresearchgate.netnih.govacs.org The inhibition efficiency often increases with the concentration of the inhibitor. acs.orgscirp.org For example, derivatives like 2-(2-aminophenyl)-1H-benzimidazole (APhBI) and 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) have shown high inhibition efficiencies of 87.09% and 85.06%, respectively, for S235 steel in 1 M HCl at a concentration of 3 mM. rsc.org These inhibitors are typically mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.netacs.org

The effectiveness of the inhibition is confirmed through various techniques, including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis methods like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), which verify the formation of a protective film on the metal surface. tandfonline.comkfupm.edu.sarsc.orgacs.org

Table 2: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source(s) |

|---|---|---|---|---|---|

| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Mild Steel | 0.5 M HCl | Not Specified | Better inhibitor than BPBA | tandfonline.comkfupm.edu.sa |

| 1-Benzyl-2-phenyl 1H-benzimidazole (BI) | Carbon Steel | 1 M HCl | 1 x 10⁻³ M | High (specific value not given) | researchgate.net |

| CHBI | Copper | 3.5 wt.% NaCl | 10⁻³ M | 86.49 | nih.gov |

| 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I) | Mild Steel | 15% HCl | Not Specified | Increases with concentration | acs.org |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 mM | 87.09 | rsc.org |

| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | S235 Steel | 1 M HCl | 3 mM | 85.06 | rsc.org |

This table summarizes the performance of several benzimidazole derivatives as corrosion inhibitors under different experimental conditions.

Agricultural Applications as Agrochemicals (e.g., Fungicides)

The benzimidazole ring is the foundational structure for a significant class of systemic broad-spectrum fungicides used extensively in agriculture to control a wide range of plant diseases caused by fungi. bohrium.comacs.org These compounds, including well-known agents like benomyl (B1667996) and carbendazim, function by interfering with fungal cell division. acs.org Their mechanism of action involves binding to β-tubulin, a protein essential for the formation of microtubules, thereby disrupting spindle formation during mitosis. acs.org

The efficacy of benzimidazole fungicides is highly dependent on the nature and position of substituents on the benzimidazole core. nih.govnih.gov Research into structure-activity relationships (SAR) has shown that substitutions at the N-1, C-2, and C-6 positions can significantly modulate the antifungal potency and spectrum of activity. acs.orgnih.gov For instance, the introduction of various alkyl, aryl, and heterocyclic moieties can enhance efficacy against specific fungal pathogens. nih.govbenthamscience.com

While data on the N,N-dimethylamino group at the 6-position is scarce, studies on other 6-substituted derivatives provide insight into its potential. For example, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial activities. rsc.org Compounds with chloro or nitro groups at the 6-position, combined with various substitutions at the N-1 and C-2 positions, showed potent activity against several fungal and bacterial strains. nih.govrsc.org Another study highlighted that benzimidazole-1,2,4-triazole derivatives exhibited significant antifungal potential, with some compounds showing higher activity than the commercial fungicides voriconazole (B182144) and fluconazole. acs.org

The fungicidal activity of selected benzimidazole derivatives against various fungal strains is detailed in the table below, illustrating the impact of different substitution patterns.

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

| 1-decyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | High antifungal activity | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | High antifungal activity | nih.gov |

| Benzimidazole-1,2,4-triazole derivative (6b) | Candida glabrata | MIC: 0.97 µg/mL | acs.org |

| Benzimidazole-1,2,4-triazole derivative (6i) | Candida glabrata | MIC: 0.97 µg/mL | acs.org |

| Benzimidazole-1,2,4-triazole derivative (6j) | Candida glabrata | MIC: 0.97 µg/mL | acs.org |

| N-substituted 6-chloro-1H-benzimidazole (4k) | Candida albicans, Aspergillus niger | MIC: 8-16 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Given that minor structural modifications can drastically alter biological activity, the N,N-dimethylamino group at the 6-position of the benzimidazole ring in 1H-Benzimidazol-6-amine, N,N-dimethyl- could potentially confer novel fungicidal properties, making it and its derivatives interesting candidates for future agrochemical research.

Application as Chemical Tools in Fundamental Research and Chemical Biology (without therapeutic or clinical implications)

Beyond their biological and medicinal roles, benzimidazole derivatives serve as versatile chemical tools in fundamental research and chemical biology. Their unique structural and photophysical properties are exploited in various non-therapeutic contexts.

One prominent application is in the development of fluorescent probes. The benzimidazole core can be incorporated into larger molecular systems to create sensors for specific analytes. A notable example is a probe based on 6-(1H-benzimidazole)-2-naphthalenol (BIN), which was developed for the detection of thiophenols. nih.gov In this system, the benzimidazole-naphthalene fluorophore's fluorescence is initially quenched. Upon reaction with thiophenol, a highly fluorescent product is released, allowing for sensitive detection. nih.gov Theoretical studies on this probe have explored how modifying the structure with various electron-donating and electron-withdrawing substituents can tune its optical properties, such as absorption and emission wavelengths and Stokes' shift, for optimized performance. nih.gov

The photophysical properties of a parent probe and its derivatives highlight the tunability of the benzimidazole scaffold for creating specialized chemical tools.

| Derivative | Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] |

| BIN-T (parent probe) | Water | 321 | 363 | 42 |

| BIN-T with -NH2 group | Water | 361 | 404 | 43 |

| BIN-T with -NO2 group | Water | 316 | 358 | 42 |

| BIN (fluorescent product) | Water | 344 | 480 | 136 |

Data derived from theoretical studies. nih.gov

Furthermore, benzimidazole derivatives are utilized in coordination chemistry and catalysis. They can act as ligands, binding to metal ions to form complexes with specific catalytic activities. researchgate.net For example, benzimidazole Schiff base complexes have been investigated for their catalytic efficiency in various organic reactions, including oxidation and cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net Chiral benzimidazole derivatives have also been employed as organocatalysts in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds, which is of fundamental importance in chemical synthesis. nih.gov The ability to readily modify the benzimidazole structure allows for the fine-tuning of the catalyst's steric and electronic properties to optimize reaction outcomes. researchgate.netnih.gov

The N,N-dimethylamino group of 1H-Benzimidazol-6-amine, N,N-dimethyl- is an electron-donating group that could influence the photophysical properties if incorporated into a fluorescent probe or modulate the catalytic activity of a metal complex. These potential applications underscore the value of this compound and its derivatives as platforms for developing novel chemical tools for basic scientific research.

Conclusions and Future Research Outlook for 1h Benzimidazol 6 Amine, N,n Dimethyl Chemistry

Summary of Key Academic Findings and Methodological Advancements Related to the Compound.

Direct and specific scholarly research on 1H-Benzimidazol-6-amine, N,N-dimethyl- is notably scarce in publicly accessible literature. Consequently, key academic findings and methodological advancements are largely inferred from the broader field of benzimidazole (B57391) chemistry. The synthesis of substituted benzimidazoles is well-established, providing a clear pathway for the prospective synthesis of this specific compound.

The most common and adaptable methods involve the condensation of an appropriate o-phenylenediamine (B120857) with a variety of one-carbon synthons. For the target compound, the logical precursor would be 4-(dimethylamino)benzene-1,2-diamine . This precursor would undergo cyclization with a reagent such as formic acid, formamidine, or orthoformates.

A significant methodological advancement in benzimidazole synthesis is the use of microwave-assisted organic synthesis (MAOS). nih.gov This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and increase reaction yields for structurally related compounds. nih.govresearchgate.net The use of oxidizing agents like sodium metabisulfite (B1197395) (Na₂S₂O₅) in condensation reactions with aldehydes is another established method that could be adapted for this synthesis. researchgate.net

While specific analytical and spectroscopic data for 1H-Benzimidazol-6-amine, N,N-dimethyl- are not available, the characterization would rely on standard techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The data would be expected to confirm the presence of the N,N-dimethylamino group and the benzimidazole core. The electronic properties of the benzimidazole scaffold are known to be significantly influenced by substituents. nih.gov The powerful electron-donating nature of the N,N-dimethylamino group at the 6-position is expected to increase the electron density of the aromatic system, a key finding that would underpin its reactivity and potential applications.

| Property | Anticipated Data / Finding | Relevant Methodology |

| Synthesis | Achievable via condensation of 4-(dimethylamino)benzene-1,2-diamine. | Phillips synthesis (acid-catalyzed condensation), Microwave-assisted synthesis. |

| Structure | Confirmed benzimidazole core with N,N-dimethylamino group at C-6. | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy. |

| Electronic Effect | Strong electron-donating effect from the -N(CH₃)₂ group. | Hammett parameter analysis, Computational studies (DFT). |

Identification of Unexplored Research Frontiers in its Synthesis and Reactivity.

The primary unexplored frontier is the very synthesis and isolation of 1H-Benzimidazol-6-amine, N,N-dimethyl- . A thorough investigation is needed to optimize reaction conditions, maximize yield, and establish a reliable synthetic protocol. This foundational work would open the door to all subsequent studies.

Once synthesized, its chemical reactivity presents a vast, unexplored territory. Key research frontiers include:

N-Alkylation and N-Arylation: The reactivity of the imidazole (B134444) nitrogen atoms (N-1 and N-3) is a cornerstone of benzimidazole chemistry. Investigating the regioselectivity of alkylation and arylation reactions on the 1H-Benzimidazol-6-amine, N,N-dimethyl- scaffold is crucial. The electron-donating N,N-dimethylamino group could influence the nucleophilicity of the imidazole nitrogens, potentially altering reaction outcomes compared to other substituted benzimidazoles.

Electrophilic Aromatic Substitution: The activation of the benzene (B151609) ring by the N,N-dimethylamino group makes it a prime candidate for electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the amino group versus the fused imidazole ring would be a key area of mechanistic study.

Metal Complexation: Benzimidazoles are excellent ligands for a variety of metal ions. The potential of 1H-Benzimidazol-6-amine, N,N-dimethyl- to act as a chelating agent, possibly involving both the imidazole and the exocyclic amino nitrogens, is an unexamined area. The resulting metal complexes could possess interesting catalytic or material properties.